molecular formula C27H19N7OS B2927339 4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide CAS No. 894065-65-7

4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide

カタログ番号 B2927339
CAS番号: 894065-65-7
分子量: 489.56
InChIキー: INSAKAUFABYBCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a phenyl ring, a pyridine ring, and a triazolopyridazine ring . It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .


Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .


Molecular Structure Analysis

The final structure of the compound was determined by 1 HNMR spectrum . The molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths .


Chemical Reactions Analysis

The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

科学的研究の応用

c-Met Inhibition for Cancer Therapy

This compound exhibits structural features characteristic of c-Met inhibitors, which are crucial in cancer therapy . c-Met is a protein that, when abnormally activated, can lead to cancer progression and metastasis. The ‘5 atoms regulation’ feature of this compound suggests it can form a specific conformation that allows it to bind effectively to the c-Met kinase domain, thereby inhibiting its activity. This makes it a potential candidate for targeted cancer treatments.

Hydrogen Bond Donor/Acceptor in Drug Design

The long chain in the compound’s structure, containing hydrogen, nitrogen, and oxygen atoms, can act as a hydrogen bond donor or acceptor . This property is significant in drug design as it can influence the solubility, distribution, and binding affinity of the drug within the body, enhancing its efficacy and reducing side effects.

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been shown to possess significant analgesic and anti-inflammatory activities . This compound, with its thiazole ring, could be developed into medications that help manage pain and inflammation, potentially with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Properties

Compounds with triazole rings, such as the one present in this molecule, have been identified as potent antioxidants . Antioxidants are important in preventing oxidative stress, which can damage cells and lead to various diseases, including neurodegenerative disorders and cancer.

Tyrosine Kinase Inhibition

The pyridazinyl and triazolopyridazine moieties in the compound suggest it may act as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, and their inhibition is a well-established approach in treating chronic myeloid leukemia and other cancers.

Pharmacological Enhancer

Due to its ability to form multiple types of chemical bonds, this compound could be used as a pharmacological enhancer to improve the potency and duration of action of other drugs . It could be particularly useful in combination therapies, where it may enhance the therapeutic effects of other active pharmaceutical ingredients.

特性

IUPAC Name

4-methyl-2-phenyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N7OS/c1-17-24(36-27(29-17)20-5-3-2-4-6-20)26(35)30-21-9-7-18(8-10-21)22-11-12-23-31-32-25(34(23)33-22)19-13-15-28-16-14-19/h2-16H,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSAKAUFABYBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。